Cas no 2229569-42-8 (3-(1-benzyl-1H-pyrazol-4-yl)methylazetidin-3-ol)

3-(1-benzyl-1H-pyrazol-4-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1-benzyl-1H-pyrazol-4-yl)methylazetidin-3-ol
- EN300-1879911
- 2229569-42-8
- 3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol
-
- インチ: 1S/C14H17N3O/c18-14(10-15-11-14)6-13-7-16-17(9-13)8-12-4-2-1-3-5-12/h1-5,7,9,15,18H,6,8,10-11H2
- InChIKey: NCHKWZZNIOAPAP-UHFFFAOYSA-N
- SMILES: OC1(CC2C=NN(CC3C=CC=CC=3)C=2)CNC1
計算された属性
- 精确分子量: 243.137162174g/mol
- 同位素质量: 243.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 274
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 50.1Ų
3-(1-benzyl-1H-pyrazol-4-yl)methylazetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879911-0.1g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1879911-0.25g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1879911-2.5g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1879911-5.0g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1879911-0.5g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1879911-5g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 5g |
$4349.0 | 2023-09-18 | ||
Enamine | EN300-1879911-1.0g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1879911-10.0g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1879911-0.05g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1879911-1g |
3-[(1-benzyl-1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2229569-42-8 | 1g |
$1500.0 | 2023-09-18 |
3-(1-benzyl-1H-pyrazol-4-yl)methylazetidin-3-ol 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
3-(1-benzyl-1H-pyrazol-4-yl)methylazetidin-3-olに関する追加情報
3-(1-Benzyl-1H-Pyrazol-4-Yl)Methylazetidin-3-Ol: A Comprehensive Overview
CAS No. 2229569-42-8, commonly referred to as 3-(1-benzyl-1H-pyrazol-4-yl)methylazetidin-3-ol, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with an azetidine moiety, making it a promising candidate for various applications in drug discovery and materials science.
The synthesis of 3-(1-benzyl-1H-pyrazol-4-yl)methylazetidin-3-ol involves a series of intricate chemical reactions, including nucleophilic substitutions and cyclizations. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, which are critical for large-scale production. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process.
One of the most notable aspects of this compound is its pharmacological activity. Preclinical studies have demonstrated that 3-(1-benzyl-1H-pyrazol-4-yl)methylazetidin-3-ol exhibits potent anti-inflammatory and antioxidant properties. These findings suggest potential applications in the treatment of chronic inflammatory diseases, such as arthritis and neurodegenerative disorders. Furthermore, the compound has shown promise in modulating cellular signaling pathways, which could be leveraged for developing novel therapeutic agents.
The structural versatility of CAS No. 2229569-42-8 allows for extensive modifications to tailor its properties for specific applications. For instance, substituting the benzyl group with other aromatic moieties has been shown to significantly alter the compound's solubility and bioavailability. Such modifications are crucial for optimizing drug delivery systems and improving therapeutic efficacy.
In addition to its pharmacological applications, 3-(1-benzyl-1H-pyrazol-4-Yl)Methylazetidin-3-Ol has garnered attention in materials science due to its ability to form stable coordination complexes. These complexes exhibit unique electronic and magnetic properties, making them suitable for applications in catalysis and sensor technology. Recent advancements in computational chemistry have enabled researchers to predict and design novel coordination environments for this compound, further expanding its potential uses.
The study of CAS No. 2229569-42-8 has also contributed to our understanding of azetidine derivatives as a class of compounds. Azetidines are known for their rigid structure and ability to form hydrogen bonds, which are essential for many biological interactions. By investigating the relationship between structure and function in this compound, researchers have gained valuable insights into the design of bioactive molecules with enhanced potency and selectivity.
From a synthetic perspective, the preparation of 3-(1-benzyl-1H-pyrazol-4-Yl)Methylazetidin-Ol involves a multi-step process that highlights the importance of stereochemistry in organic synthesis. The stereochemical outcome of each reaction step significantly influences the compound's biological activity, underscoring the need for precise control during synthesis.
In conclusion, CAS No. 2229569-Ol, or 3-(1-benzyl-OYl)methylazetidin-Ol, represents a compelling example of how structural complexity can lead to versatile functionality in chemical compounds. With ongoing research focusing on its synthesis optimization, pharmacological applications, and material science potential, this compound continues to be a focal point in diverse scientific disciplines.
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